N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a synthetic organic compound characterized by a tetrahydroquinoline scaffold fused with a 3-methylbenzamide group via an acetyl linkage. This structural framework suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., carbonic anhydrase) or as a directing group in metal-catalyzed reactions, as inferred from analogs in the evidence .
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-5-3-6-16(11-13)19(23)20-17-9-8-15-7-4-10-21(14(2)22)18(15)12-17/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPZLTAHOZRDAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide typically involves the reaction of 1-acetyl-1,2,3,4-tetrahydroquinoline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives with different functional groups.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Compounds Analyzed :
*Calculated based on molecular formula.
Critical Analysis :
Positional Isomerism : The target compound (7-yl substitution) differs from its 6-yl isomer in spatial orientation, which may alter hydrogen-bonding networks and binding affinity to biological targets. For example, the 7-yl position could favor interactions with enzyme active sites due to reduced steric hindrance compared to the 6-yl analog.
Substituent Effects: Acetyl vs. 3-Me-Benzamide vs. tert-Butyl-Benzamide: The 3-methyl substituent (target) offers moderate lipophilicity, whereas the tert-butyl group in may increase hydrophobicity, affecting pharmacokinetics.
Biological Activity: Compound 21 (melting point 220–221°C) shares the tetrahydroquinoline-benzamide scaffold and exhibits carbonic anhydrase inhibition, suggesting the target compound may have similar activity. However, the 3-methyl group in the target could modulate potency compared to the dimethylphenyl substituent in Compound 21.
Research Findings and Implications
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, drawing on various research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.39 g/mol. The compound features a tetrahydroquinoline ring structure and an acetamide functional group, which may contribute to its biological activity.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N1CCCc2c1cc(cc2)NC(=O)C(=O)NCc1cccs1 |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antitumor Activity : Compounds with tetrahydroquinoline structures have been investigated for their potential to inhibit tumor growth.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways.
- Antimicrobial Properties : The presence of the benzamide group may enhance antimicrobial activity.
Case Studies and Research Findings
-
Antitumor Activity :
A study explored the effects of tetrahydroquinoline derivatives on cancer cell lines. The results indicated that these compounds can induce apoptosis in various cancer cells through the activation of caspase pathways . -
Inhibition of Matrix Metalloproteinases (MMPs) :
Similar compounds have been shown to inhibit MMPs involved in osteoarthritis progression. For instance, a related compound significantly reduced IL-1β-induced MMP13 expression in chondrosarcoma cells, suggesting potential therapeutic applications in joint diseases . -
Mechanistic Studies :
Research has demonstrated that tetrahydroquinoline-based compounds can affect signaling pathways such as ERK and JNK phosphorylation, which are crucial in cellular responses to stress and inflammation .
Experimental Data
The following table summarizes key experimental findings related to the biological activity of this compound and its analogs:
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Antitumor Activity | Tetrahydroquinoline derivatives | Induced apoptosis in cancer cell lines |
| Inhibition of MMPs | Related quinoline compounds | Reduced MMP13 expression in IL-1β stimulated cells |
| Signaling Pathways | Various tetrahydroquinoline derivatives | Inhibited ERK and JNK phosphorylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
